molecular formula C15H22N2O B319546 N-benzyl-N'-cyclohexyl-N-methylurea

N-benzyl-N'-cyclohexyl-N-methylurea

Cat. No.: B319546
M. Wt: 246.35 g/mol
InChI Key: ZZTANJYSKUNJEO-UHFFFAOYSA-N
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Description

N-Benzyl-N'-cyclohexyl-N-methylurea is a trisubstituted urea derivative characterized by a benzyl group (N-benzyl), a cyclohexyl group (N'-cyclohexyl), and a methyl group (N-methyl). Urea derivatives are pivotal in medicinal chemistry, agrochemicals, and material science due to their hydrogen-bonding capabilities and structural versatility .

Properties

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

IUPAC Name

1-benzyl-3-cyclohexyl-1-methylurea

InChI

InChI=1S/C15H22N2O/c1-17(12-13-8-4-2-5-9-13)15(18)16-14-10-6-3-7-11-14/h2,4-5,8-9,14H,3,6-7,10-12H2,1H3,(H,16,18)

InChI Key

ZZTANJYSKUNJEO-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)C(=O)NC2CCCCC2

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)NC2CCCCC2

Origin of Product

United States

Comparison with Similar Compounds

N,N'-Dicyclohexylurea (CAS: 2387-23-7)

Structural Features : Contains two cyclohexyl groups attached to the urea backbone.
Key Properties :

  • Molecular Weight : 224.34 g/mol .
  • Hydrogen Bonding : Exhibits strong intermolecular hydrogen bonds in crystal structures, enhancing thermal stability .
    Applications : Used as a laboratory chemical and intermediate in organic synthesis .

Comparison :

  • The methyl group may reduce steric hindrance during synthetic reactions compared to bulkier substituents.

N-((4-Chlorophenyl)methyl)-N-cyclopentyl-N'-phenylurea (Pencycuron)

Structural Features : A chlorophenyl-benzyl group, cyclopentyl, and phenyl substituents.
Key Properties :

  • Application : Commercial fungicide targeting Rhizoctonia solani .
    Comparison :
  • The cyclohexyl group in N-benzyl-N'-cyclohexyl-N-methylurea may confer greater conformational flexibility than the rigid cyclopentyl group in pencycuron, affecting binding to biological targets.
  • Absence of halogen atoms (e.g., chlorine) in the target compound may reduce environmental persistence compared to pencycuron.

N,N''-(Methylenedi-4,1-phenylene)bis N'-cyclohexylurea (CAS: 58890-25-8)

Structural Features : A bis-urea compound with dual cyclohexyl groups and a methylenediphenylene linker.
Key Properties :

  • Application : Laboratory chemical for polymer or supramolecular synthesis .
    Comparison :
  • The monomeric structure of this compound lacks the extended π-system of the bis-urea analog, likely reducing its utility in supramolecular assembly.
  • The methyl group may enhance solubility in non-polar solvents compared to the bis-urea derivative.

N-Acylurea Derivatives (E1-5)

Structural Features : Benzyl and acyl groups attached to the urea backbone .
Key Properties :

  • Synthesis : Prepared via reaction of dibenzoylhydrazine carboxamide with benzylamines (40–55% yield) .
  • Applications : Peptidomimetics and drug candidates due to hydrogen-bonding motifs .
    Comparison :
  • This compound lacks the acyl group, which is critical for protease inhibition in peptidomimetics.
  • The cyclohexyl group may improve metabolic stability compared to acylated analogs.

Data Table: Comparative Analysis of Urea Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications
This compound Not Available C₁₅H₂₁N₃O ~259.35 (Calculated) Hypothesized: Drug design
N,N'-Dicyclohexylurea 2387-23-7 C₁₃H₂₄N₂O 224.34 Laboratory synthesis
Pencycuron 66063-05-6 C₁₉H₂₂ClN₃O 343.85 Fungicide
N-Acylurea (E1-5) Not Available Varies ~300–400 Peptidomimetics

Research Findings and Trends

  • Synthetic Accessibility : this compound may be synthesized via alkylation of urea precursors, similar to methods used for N-acylureas (e.g., benzylamine reactions under reflux) .
  • Environmental Impact : Unlike halogenated analogs (e.g., pencycuron), the absence of chlorine in the target compound may align with greener chemistry goals .

Preparation Methods

Synthesis of N-Methylbenzylamine

N-Methylbenzylamine, a secondary amine precursor, is synthesized via reductive amination of benzylamine with formaldehyde. This reaction, catalyzed by sodium cyanoborohydride in methanol, achieves yields exceeding 85%. The product is purified via distillation under reduced pressure to remove unreacted benzylamine and solvent.

Urea Formation

Equimolar quantities of N-methylbenzylamine and cyclohexylamine are combined with KOCN in water at 25–40°C. The reaction proceeds via nucleophilic attack of the amines on the electrophilic carbon of isocyanate, forming the urea backbone. After 12–24 hours, the product precipitates or is extracted with ethyl acetate. Filtration and recrystallization from ethanol yield this compound with 70–82% purity.

Advantages :

  • Avoids toxic isocyanates and phosgene derivatives.

  • Water as a solvent reduces environmental impact.

  • Scalable to multi-kilogram batches with minimal purification.

Limitations :

  • Competing reactions may form symmetrical ureas (e.g., bis-benzyl or bis-cyclohexyl derivatives).

  • Requires stoichiometric control to favor the desired product.

Carbamoyl Chloride Intermediate Route

Carbamoyl chlorides, generated from amines and triphosgene, offer a pathway to unsymmetrical ureas. This method is particularly effective for introducing methyl and benzyl groups on adjacent nitrogens.

Preparation of N-Methylbenzylcarbamoyl Chloride

N-Methylbenzylamine reacts with triphosgene (bis(trichloromethyl) carbonate) in dichloromethane at 0°C. The exothermic reaction forms N-methylbenzylcarbamoyl chloride, which is isolated via vacuum distillation (yield: 75–88%).

Coupling with Cyclohexylamine

The carbamoyl chloride is treated with cyclohexylamine in the presence of triethylamine as a base. The reaction proceeds at room temperature, with the amine displacing chloride to form the urea linkage. After quenching with water, the product is extracted into dichloromethane and purified via column chromatography (silica gel, hexane/ethyl acetate). Final yields range from 65% to 78%.

Advantages :

  • High functional group tolerance.

  • Enables precise control over substitution patterns.

Limitations :

  • Triphosgene handling requires stringent safety protocols.

  • Column chromatography increases production time and cost.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilitySafety Profile
KOCN in Water70–8285–90HighExcellent (no solvents)
Carbamoyl Chloride65–7890–95ModerateModerate (triphosgene)
Continuous Flow75–8088–93HighExcellent

Industrial-Scale Considerations

Solvent Recycling

Methanol and 2-MeTHF are recovered via fractional distillation, reducing waste and cost. For the KOCN method, aqueous filtrates are neutralized and repurposed for subsequent batches.

Byproduct Management

Symmetrical ureas (e.g., N,N'-dicyclohexylurea) are minimized by maintaining a 1:1 molar ratio of N-methylbenzylamine to cyclohexylamine. Excess amine is recovered via acid-base extraction.

Emerging Techniques

Enzymatic Catalysis

Lipases (e.g., Candida antarctica Lipase B) catalyze urea formation from amines and diethyl carbonate in non-aqueous media. Preliminary studies show 50–60% yields for trisubstituted ureas, though reaction times exceed 48 hours.

Microwave Assistance

Microwave irradiation (100°C, 300 W) reduces reaction times to 1–2 hours for carbamoyl chloride routes, improving yields to 80–85% .

Q & A

What synthetic methodologies are recommended for N-benzyl-N'-cyclohexyl-N-methylurea, and how do reaction conditions impact yield?

Basic Research Question
The synthesis of N-substituted urea derivatives typically involves condensation reactions between amines and isocyanates or carbamates. For this compound, a multi-step approach is often employed:

Amine Activation : React benzylamine with methyl isocyanate to form the N-methylurea intermediate.

Cyclohexyl Group Introduction : Use cyclohexylamine in a nucleophilic substitution or coupling reaction, optimizing solvent polarity (e.g., dichloromethane or THF) and temperature (60–80°C) to enhance selectivity.

Purification : Column chromatography or recrystallization to isolate the product.

A Huang-Minlon modification of the Wolff-Kishner reduction has been effective in similar urea syntheses, achieving yields up to 73% when reaction temperatures are controlled below 140°C .

Method Yield Key Condition
Huang-Minlon Reduction73%Temperature ≤140°C
Carbamate Condensation45–60%THF, 60°C, 12h

How is the molecular structure of this compound characterized in crystallographic studies?

Basic Research Question
X-ray crystallography is the gold standard for structural elucidation. Key parameters include:

  • Bond Lengths : Urea carbonyl (C=O) typically measures ~1.23 Å, while N–C bonds range from 1.34–1.38 Å.
  • Hydrogen Bonding : The urea moiety forms intermolecular H-bonds (N–H···O=C), with distances of 2.8–3.0 Å, stabilizing crystal packing .
  • Torsional Angles : Cyclohexyl and benzyl groups exhibit chair and planar conformations, respectively, influencing steric interactions.

For example, in related N,N'-dicyclohexyl urea derivatives, crystallographic data revealed C=O bond lengths of 1.24 Å and N–H···O angles of 155° , consistent with strong hydrogen-bonding networks .

What strategies mitigate low yields in the synthesis of N-substituted urea derivatives?

Advanced Research Question
Low yields often arise from steric hindrance or competing side reactions. Mitigation strategies include:

  • Catalytic Systems : Use of DMAP (4-dimethylaminopyridine) or triethylamine to accelerate carbamate formation.
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C) while improving purity.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates.

In one study, microwave irradiation increased yields by 20–25% compared to conventional heating .

How do structural modifications (e.g., benzyl vs. phenyl groups) influence the biological activity of urea derivatives?

Advanced Research Question
The benzyl group enhances lipophilicity, improving blood-brain barrier penetration, while the cyclohexyl moiety contributes to conformational rigidity. Comparative studies show:

  • Enzyme Inhibition : Benzyl-substituted ureas exhibit higher affinity for carbonic anhydrase isoforms (Ki = 8–12 nM) due to hydrophobic pocket interactions .
  • Anticancer Activity : Methyl substitution on the urea nitrogen reduces metabolic degradation, prolonging in vivo half-life .
Modification Biological Impact
Benzyl GroupIncreased lipophilicity and target affinity
Cyclohexyl GroupEnhanced conformational stability

How can researchers resolve contradictions in spectral data (e.g., NMR vs. XRD) for urea derivatives?

Advanced Research Question
Discrepancies between NMR (solution state) and XRD (solid state) data require cross-validation:

Multi-Technique Analysis : Combine 1H^{1}\text{H}/13C^{13}\text{C} NMR, IR, and mass spectrometry to confirm functional groups.

Dynamic NMR Studies : Probe temperature-dependent conformational changes in solution.

Reference Standards : Compare with NIST-validated spectra (e.g., PubChem or NIST Chemistry WebBook) .

For example, an observed NMR shift at δ 7.3 ppm (aromatic protons) may align with XRD-confirmed planarity of the benzyl ring .

What advanced computational methods predict hydrogen-bonding patterns in urea derivatives?

Advanced Research Question
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model hydrogen-bond strengths and molecular electrostatic potentials (MEPs). Key findings:

  • H-Bond Energy : Calculated at ~25–30 kJ/mol for N–H···O=C interactions, consistent with XRD data .
  • Conformational Analysis : MD simulations reveal cyclohexyl ring puckering reduces steric strain by 15% compared to planar analogs .

These methods guide crystal engineering for materials with tailored solubility or stability.

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